molecular formula C19H17N5O2 B14994550 4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide

4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide

Cat. No.: B14994550
M. Wt: 347.4 g/mol
InChI Key: JRVASCDWKZTXSE-UHFFFAOYSA-N
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Description

4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide is a complex organic compound that features a benzamide group linked to a pyrrole ring, which is further substituted with an amino group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed by reacting an appropriate diketone with an amine in the presence of an acid catalyst.

    Coupling Reactions: The benzodiazole and pyrrole intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

    Final Amination: The final step involves introducing the amino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although more research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-Amino-4-(1H-benzimidazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide
  • 4-[5-Amino-4-(6-chloro-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide

Uniqueness

Compared to similar compounds, 4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide is unique due to the presence of the 6-methyl group on the benzodiazole ring. This methyl group can influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[3-hydroxy-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-1-yl]benzamide

InChI

InChI=1S/C19H17N5O2/c1-10-2-7-13-14(8-10)23-19(22-13)16-15(25)9-24(17(16)20)12-5-3-11(4-6-12)18(21)26/h2-8,20,25H,9H2,1H3,(H2,21,26)(H,22,23)

InChI Key

JRVASCDWKZTXSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=C(C=C4)C(=O)N)O

Origin of Product

United States

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